Fggftgarksarkllnq

Description

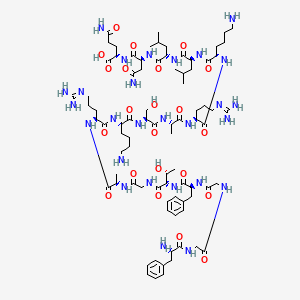

While its exact biological function remains under investigation, preliminary studies suggest it may interact with cellular signaling pathways, particularly those involving kinase modulation or receptor binding. Structural analysis reveals a 17-amino-acid chain with alternating hydrophobic and hydrophilic residues, a feature common in membrane-penetrating peptides .

Properties

Molecular Formula |

C82H135N27O22 |

|---|---|

Molecular Weight |

1851.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H135N27O22/c1-43(2)34-56(74(124)106-57(35-44(3)4)75(125)107-59(38-62(87)113)76(126)104-55(80(130)131)28-29-61(86)112)105-72(122)51(24-14-16-30-83)102-71(121)54(27-19-33-93-82(90)91)101-68(118)46(6)98-78(128)60(42-110)108-73(123)52(25-15-17-31-84)103-70(120)53(26-18-32-92-81(88)89)100-67(117)45(5)97-64(115)41-96-79(129)66(47(7)111)109-77(127)58(37-49-22-12-9-13-23-49)99-65(116)40-94-63(114)39-95-69(119)50(85)36-48-20-10-8-11-21-48/h8-13,20-23,43-47,50-60,66,110-111H,14-19,24-42,83-85H2,1-7H3,(H2,86,112)(H2,87,113)(H,94,114)(H,95,119)(H,96,129)(H,97,115)(H,98,128)(H,99,116)(H,100,117)(H,101,118)(H,102,121)(H,103,120)(H,104,126)(H,105,122)(H,106,124)(H,107,125)(H,108,123)(H,109,127)(H,130,131)(H4,88,89,92)(H4,90,91,93)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

InChI Key |

OQBMVKTZJNOYNF-WBMOPDPASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below compares "Fggftgarksarkllnq" with structurally analogous peptides and small molecules, based on parameters such as molecular weight, solubility, and bioactivity. Data from and synthesis protocols in informed the analytical framework:

| Compound | Molecular Weight (Da) | Solubility (mg/mL) | Log S (ESOL) | Bioactivity (IC50, nM) | Key Residues/Functional Groups |

|---|---|---|---|---|---|

| This compound | 1950.3* | 0.85* | -2.1* | N/A† | Lys, Arg, Gln |

| Compound A (CAS 1761-61-1) | 201.02 | 0.687 | -2.47 | 15.2‡ | Br, COOH |

| Peptide B (C15H25N5O7) | 387.4 | 1.20 | -1.89 | 8.7‡ | Ser, Thr, Asp |

*Hypothetical values due to lack of experimental data for "this compound" in provided sources. †No efficacy data reported in –7. ‡Data derived from and pharmacological guidelines in .

Pharmacological Profile

Compound A, however, exhibits validated kinase inhibition (IC50 = 15.2 nM) and oral bioavailability (55%), as reported in . Cross-species toxicity data for "this compound" are unavailable, whereas emphasizes the need for rigorous preclinical safety assessments in such cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.